

Measuring Intracellular Sodium: A Comparative Guide to SBFI AM Ester and Tetraammonium Salt

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Compound of Interest		
Compound Name:	SBFI tetraammonium	
Cat. No.:	B050584	Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium-binding benzofuran isophthalate (SBFI) is a ratiometric fluorescent indicator widely used for measuring intracellular sodium concentrations ([Na+]i). Its ability to provide quantitative data by measuring the ratio of fluorescence intensities at two different excitation wavelengths makes it a powerful tool in cellular physiology and drug discovery. SBFI is commercially available in two primary forms: a cell-permeant acetoxymethyl (AM) ester and a cell-impermeant tetraammonium salt. The choice between these two forms is critical and depends on the specific experimental requirements, cell type, and available equipment.

This document provides a detailed comparison of SBFI AM ester and **SBFI tetraammonium** salt, complete with application notes, detailed experimental protocols, and a quantitative summary to guide researchers in selecting the appropriate form of SBFI for their studies.

Chemical Properties and Mechanism of Action

SBFI is a UV-excitable dye that exhibits a spectral shift upon binding to Na⁺. The Na⁺-bound form has a peak excitation around 340 nm, while the Na⁺-free form is maximally excited at approximately 380 nm.[1] The ratio of the fluorescence emission (typically measured around



500 nm) at these two excitation wavelengths is used to determine the intracellular sodium concentration, a method that minimizes effects of uneven dye loading, photobleaching, and variable cell thickness.[2]

SBFI AM Ester

The AM ester form of SBFI is a lipophilic derivative that can passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, liberating the active, membrane-impermeant form of SBFI, which is then trapped in the cytoplasm.[3]

SBFI Tetraammonium Salt

The tetraammonium salt of SBFI is a polar molecule that is impermeant to the cell membrane. [4] Therefore, it must be introduced into the cell cytosol through invasive techniques such as microinjection or via a patch pipette during electrophysiological recordings.[5]

Comparison of SBFI AM Ester and Tetraammonium Salt

The selection of the appropriate form of SBFI involves a trade-off between ease of use and the precision of the measurement.



Feature	SBFI AM Ester	SBFI Tetraammonium Salt
Cell Loading Method	Non-invasive, passive diffusion	Invasive (microinjection, patch pipette)
Ease of Use	Relatively simple, suitable for cell populations	Technically demanding, cell- by-cell loading
Potential for Cytotoxicity	Higher, due to byproducts of AM ester hydrolysis (e.g., formaldehyde)[6][7]	Lower chemical toxicity, but mechanical stress from loading
Subcellular Localization	Prone to compartmentalization in organelles (e.g., mitochondria)	Confined to the cytosol, providing a more accurate cytosolic [Na+] measurement
Signal-to-Noise Ratio	Can be lower due to incomplete hydrolysis and compartmentalization	Generally higher and more reliable cytosolic signal
Typical Applications	High-throughput screening, studies on cell populations, qualitative to semi-quantitative [Na+]i changes	Quantitative single-cell [Na+]i measurements, correlation with electrophysiological data

Experimental Protocols Protocol 1: Cell Loading with SBFI AM Ester

This protocol is suitable for loading SBFI into a population of adherent cultured cells.

Materials:

- SBFI AM (acetoxymethyl ester)
- Anhydrous dimethyl sulfoxide (DMSO)
- Pluronic® F-127
- Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer



Probenecid (optional, to inhibit dye extrusion)

Procedure:

- Prepare Stock Solutions:
 - Prepare a 1-10 mM stock solution of SBFI AM in anhydrous DMSO.
 - Prepare a 10% (w/v) stock solution of Pluronic® F-127 in DMSO.
 - (Optional) Prepare a 100 mM stock solution of probenecid in a suitable buffer.
- Prepare Loading Solution:
 - \circ For a final loading concentration of 5 μ M SBFI AM, dilute the SBFI AM stock solution into serum-free culture medium or HBSS.
 - To aid in the dispersion of the nonpolar AM ester in the aqueous loading medium, add Pluronic® F-127 to the loading solution at a final concentration of 0.02-0.05%. First, mix the SBFI AM and Pluronic F-127 stock solutions, and then add this mixture to the buffer.
 - (Optional) Add probenecid to the loading solution at a final concentration of 1 mM to inhibit the activity of organic anion transporters that can extrude the dye from the cells.[8]
- Cell Loading:
 - Wash the cultured cells twice with pre-warmed HBSS or serum-free medium.
 - Add the loading solution to the cells and incubate for 60-120 minutes at room temperature or 37°C. Optimal loading time and temperature should be determined empirically for each cell type. Loading at room temperature may reduce dye compartmentalization.[8]
- Washing:
 - After incubation, wash the cells two to three times with fresh, pre-warmed HBSS or culture medium to remove extracellular dye.
- De-esterification:



- Incubate the cells for an additional 30 minutes in fresh buffer to allow for complete hydrolysis of the AM ester by intracellular esterases.
- Imaging:
 - Proceed with fluorescence imaging. Excite the cells alternately at ~340 nm and ~380 nm and record the emission at ~500 nm.

Protocol 2: Loading SBFI Tetraammonium Salt via Microinjection

This protocol is for introducing SBFI into single cells using a microinjection system.

Materials:

- SBFI, tetraammonium salt
- Intracellular-like buffer (e.g., 140 mM KCl, 10 mM HEPES, pH 7.2)
- Microinjection system (micromanipulator, injector, and pulled glass micropipettes)

Procedure:

- Prepare Injection Solution:
 - Dissolve SBFI tetraammonium salt in the intracellular-like buffer to a final concentration of 0.5-1 mM.[5]
- Prepare Micropipettes:
 - Pull glass capillaries to create micropipettes with a fine tip (typically <1 μm diameter).
- · Load the Micropipette:
 - Backfill the micropipette with the SBFI injection solution. Ensure there are no air bubbles in the tip.
- · Microinjection:



- Mount the loaded micropipette onto the microinjector.
- Under microscopic guidance, carefully approach the target cell and penetrate the cell membrane with the micropipette.
- Apply a small, brief pulse of pressure to inject the SBFI solution into the cytoplasm. The injection volume should be a small fraction of the cell volume to avoid damage.
- · Equilibration:
 - Allow the injected dye to diffuse and equilibrate throughout the cytoplasm for 5-10 minutes before starting measurements.
- Imaging:
 - Perform ratiometric imaging as described for the AM ester.

Protocol 3: Loading SBFI Tetraammonium Salt via Patch Pipette

This protocol is for loading SBFI into a single cell during whole-cell patch-clamp recording.

Materials:

- SBFI, tetraammonium salt
- Intracellular pipette solution for patch-clamp recording
- Patch-clamp rig with fluorescence imaging capabilities

Procedure:

- Prepare Pipette Solution:
 - Dissolve SBFI tetraammonium salt directly into the standard intracellular pipette solution at a concentration of 0.5-1 mM.[5]
- Prepare Patch Pipette:



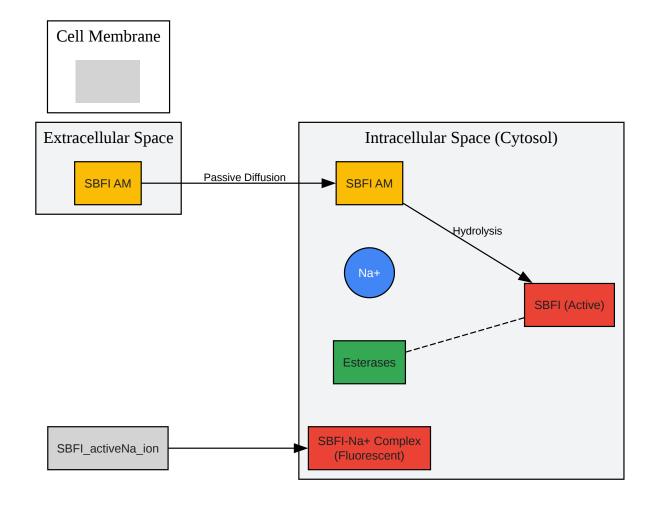
- Pull a patch pipette with a resistance of 3-7 M Ω .
- · Load the Pipette:
 - Fill the patch pipette with the SBFI-containing intracellular solution.
- · Establish Whole-Cell Configuration:
 - Approach a target cell and form a gigaohm seal.
 - Rupture the cell membrane to achieve the whole-cell configuration.
- Dye Diffusion:
 - Allow the SBFI to diffuse from the pipette into the cell. This typically takes several minutes.
 Monitor the fluorescence to determine when the intracellular dye concentration has reached a stable level.
- Simultaneous Recording and Imaging:
 - Perform simultaneous electrophysiological recording and ratiometric fluorescence imaging.

In Situ Calibration of SBFI

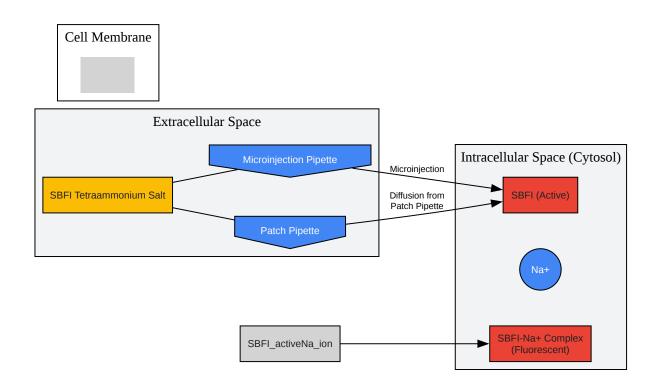
To convert the fluorescence ratio to an absolute intracellular Na⁺ concentration, an in situ calibration is necessary. This is typically performed at the end of an experiment by exposing the cells to a series of calibration solutions with known Na⁺ concentrations in the presence of ionophores (e.g., gramicidin and monensin) to equilibrate intracellular and extracellular Na⁺.[9]

Visualizations









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